molecular formula C13H19NO B1522758 Methyl[(2-phenyloxan-3-yl)methyl]amine CAS No. 1221724-01-1

Methyl[(2-phenyloxan-3-yl)methyl]amine

Cat. No. B1522758
CAS RN: 1221724-01-1
M. Wt: 205.3 g/mol
InChI Key: ZXKAIBMKDZEEGN-UHFFFAOYSA-N
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Description

“Methyl[(2-phenyloxan-3-yl)methyl]amine” is a chemical compound with the CAS Number: 1221724-01-1 . It has a molecular weight of 205.3 and its IUPAC name is N-methyl-1-(2-phenyltetrahydro-2H-pyran-3-yl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO/c1-14-10-12-8-5-9-15-13(12)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It’s important to note that the storage temperature is normal .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole demonstrated their significant antibacterial and cytotoxic activities. This work showcases the potential of structurally related compounds in developing new antimicrobial agents (Noolvi et al., 2014).

Corrosion Inhibition

Research on amine derivative compounds, including those structurally similar to Methyl[(2-phenyloxan-3-yl)methyl]amine, found them to be effective corrosion inhibitors for mild steel in HCl medium. This highlights their potential in industrial applications to protect metals from corrosion (Boughoues et al., 2020).

Metal Ion Affinities and Fluorescence Properties

A study on tris((6-phenyl-2-pyridyl)methyl)amine derivatives demonstrated their applications in understanding metal ion affinities and exploring their fluorescence properties for potential sensing applications (Liang et al., 2009).

Catalytic Applications

The use of amine compounds in catalytic applications, such as the expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination, showcases the broad utility of these compounds in chemical synthesis and industrial applications (Senthamarai et al., 2018).

Formylation and Methylation Processes

Research into the formylation and methylation of amines using carbon sources like CO2 and formic acid highlights the environmental and synthetic importance of amine derivatives in creating valuable chemical products (Savourey et al., 2014).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s crucial to handle this compound with care and follow all safety protocols.

properties

IUPAC Name

N-methyl-1-(2-phenyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14-10-12-8-5-9-15-13(12)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKAIBMKDZEEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCOC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(2-phenyloxan-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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